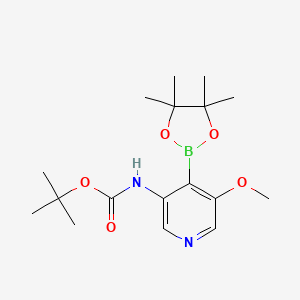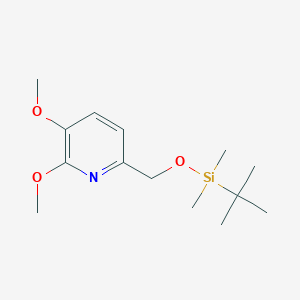![molecular formula C14H23ClN2O2S B1372243 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride CAS No. 1171234-46-0](/img/structure/B1372243.png)
1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C14H22N2O2S•HCl and a molecular weight of 318.86 . This compound is known for its unique structure, which includes a piperazine ring and a sulfonyl group attached to a sec-butylphenyl moiety.
Preparation Methods
The synthesis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride involves several steps. The primary synthetic route includes the sulfonylation of 4-sec-butylphenyl with piperazine. The reaction conditions typically involve the use of a sulfonyl chloride reagent in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperazine ring or the sec-butyl group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the sulfonyl group or the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sec-butyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to changes in their structure and function. The piperazine ring can also interact with various biological molecules, affecting their activity and stability. These interactions can modulate signaling pathways and cellular processes, making this compound useful in research and therapeutic applications .
Comparison with Similar Compounds
1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride can be compared with other similar compounds, such as:
1-[(4-tert-Butylphenyl)sulfonyl]piperazine: This compound has a tert-butyl group instead of a sec-butyl group, which can affect its chemical reactivity and biological activity.
1-[(4-Methylphenyl)sulfonyl]piperazine: The presence of a methyl group instead of a sec-butyl group can lead to differences in steric and electronic properties.
1-[(4-Chlorophenyl)sulfonyl]piperazine: The substitution of a chlorine atom can significantly alter the compound’s reactivity and interactions with biological molecules.
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)sulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-3-12(2)13-4-6-14(7-5-13)19(17,18)16-10-8-15-9-11-16;/h4-7,12,15H,3,8-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIMCRHZJHZROW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
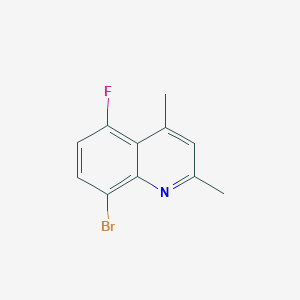
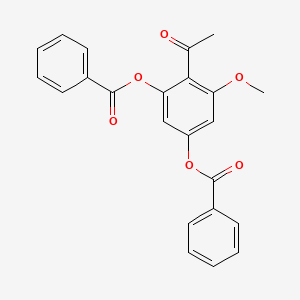
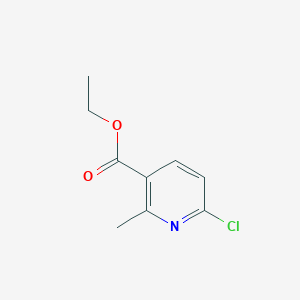
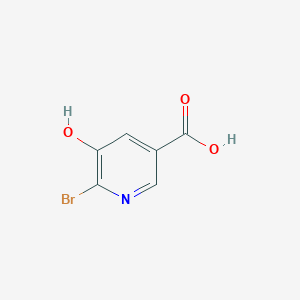
![3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372169.png)

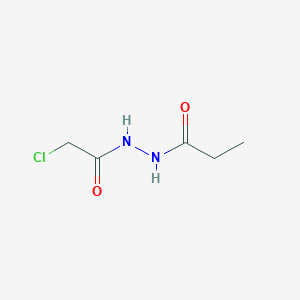
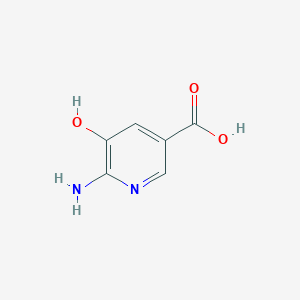
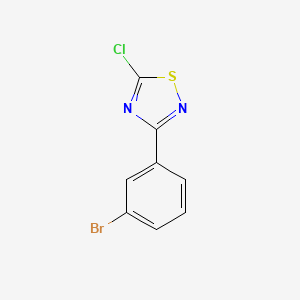
![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride](/img/structure/B1372177.png)
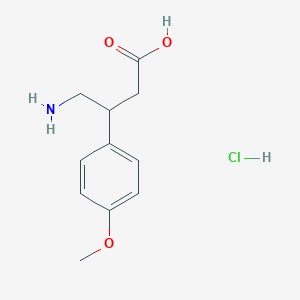
![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)
